molecular formula C34H29F2N12O8P B580136 bis-Tedizolidyl Phosphate Diester CAS No. 1256966-02-5

bis-Tedizolidyl Phosphate Diester

Cat. No.: B580136
CAS No.: 1256966-02-5
M. Wt: 802.6 g/mol
InChI Key: UGUGELYBSIMIPH-DNQXCXABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-Tedizolidyl Phosphate Diester typically involves the reaction of tedizolid with phosphonylation reagents. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using environmentally benign Zn(II) catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of Zn(II) catalysts and readily available phosphonylation reagents ensures high yields and environmentally friendly processes .

Comparison with Similar Compounds

Uniqueness: bis-Tedizolidyl Phosphate Diester stands out due to its dual functionality as an antibacterial agent and a flame-retardant material . Its ability to form reversible covalent bonds and hydrogen bonding ligands adds to its versatility in various applications .

Conclusion

This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable addition to the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

1256966-02-5

Molecular Formula

C34H29F2N12O8P

Molecular Weight

802.6 g/mol

IUPAC Name

bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1

InChI Key

UGUGELYBSIMIPH-DNQXCXABSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Synonyms

(5R,​5’R)​-5,​5’-​[Phosphinicobis(oxym​ethylene)​]​bis[3-​[3-​fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-2-​oxazolidinone

Origin of Product

United States

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